Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a cyclobutyl ring attached to a piperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine core, followed by the introduction of the cyclobutyl and aminomethyl groups. The tert-butyl group is often introduced through a tert-butyl carbamate protecting group.
Formation of Piperidine Core: The piperidine core can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides under basic conditions.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine source.
Protection with Tert-butyl Carbamate: The final step involves the protection of the amine group with tert-butyl carbamate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using halides or other electrophiles to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other electrophiles under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-Boc-piperidine: A similar compound with a piperidine core and a tert-butyl carbamate protecting group.
tert-Butyl 4-aminomethylbenzoate: Another compound with a tert-butyl group and an aminomethyl group attached to a benzene ring.
Uniqueness
Tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-cyclobutylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-7-15(11-16,8-10-17)12-5-4-6-12/h12H,4-11,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGLENPPRJYVKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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